
Unii-Q52gjj5nel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-180680 is a synthetic antibiotic known for its broad-spectrum antibacterial activity against gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa, with a minimum inhibitory concentration of 0.25 micrograms per milliliter . BMS-180680 is resistant to hydrolysis by beta-lactamases, such as TEM-2 and PSE enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-180680 involves several key steps:
Protection of Hydroxylamine: Sequential introduction of two tert-butoxycarbonyl groups into O-benzyl hydroxylamine yields the di-Boc-protected hydroxylamine.
Preparation of Quinoxaline: Quinoxaline is prepared by condensation of phenylenediamine with tert-butyl 2,3-dioxobutyrate.
Condensation and Deprotection: The bromomethyl quinoxaline is condensed with N,N-di-Boc-hydroxylamine to afford the protected O-alkyl hydroxylamine.
Activation and Coupling: 2-Formamido-4-thiazolecarboxylic acid is activated as the mixed anhydride upon treatment with pivaloyl chloride and triethylamine.
Final Steps: The condensation between the keto group of the sulfamate salt and hydroxylamine gives rise to the corresponding oxime.
Industrial Production Methods
The industrial production of BMS-180680 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow processes ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
BMS-180680 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N,N’-dioxide, while reduction may yield deprotected quinoxaline .
Scientific Research Applications
BMS-180680 has several scientific research applications:
Chemistry: Used as a model compound for studying beta-lactamase resistance.
Biology: Investigated for its antibacterial properties against various gram-negative bacteria.
Medicine: Explored as a potential treatment for infections caused by resistant bacteria.
Industry: Used in the development of new antibiotics and antibacterial agents.
Mechanism of Action
BMS-180680 exerts its effects by binding preferentially to penicillin-binding protein 3, inhibiting cell wall synthesis in bacteria. This leads to cell lysis and death. The compound’s resistance to beta-lactamase hydrolysis enhances its effectiveness against resistant strains .
Comparison with Similar Compounds
Similar Compounds
Aztreonam: Another monobactam antibiotic with similar antibacterial activity.
Ceftazidime: A cephalosporin antibiotic with broad-spectrum activity.
Imipenem: A carbapenem antibiotic with broad-spectrum activity.
Uniqueness
BMS-180680 is unique in its resistance to hydrolysis by beta-lactamases and its specific activity against Pseudomonas aeruginosa. Its catechol-containing structure also differentiates it from other antibiotics .
Properties
CAS No. |
142654-34-0 |
|---|---|
Molecular Formula |
C19H17N7O10S2 |
Molecular Weight |
567.5 g/mol |
IUPAC Name |
3-[[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxymethyl]-6,7-dihydroxyquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C19H17N7O10S2/c1-6-13(17(30)26(6)38(33,34)35)24-16(29)14(10-5-37-19(20)23-10)25-36-4-9-15(18(31)32)22-8-3-12(28)11(27)2-7(8)21-9/h2-3,5-6,13,27-28H,4H2,1H3,(H2,20,23)(H,24,29)(H,31,32)(H,33,34,35)/b25-14-/t6-,13+/m1/s1 |
InChI Key |
FAUHVXXXXAHABE-VHLYPECSSA-N |
SMILES |
n1c(c(nc2cc(c(cc12)O)O)CO\N=C(/C(=O)N[C@@H]1[C@@H](N(C1=O)S(=O)(=O)O)C)c1nc(sc1)N)C(=O)O |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OCC2=NC3=CC(=C(C=C3N=C2C(=O)O)O)O)/C4=CSC(=N4)N |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOCC2=NC3=CC(=C(C=C3N=C2C(=O)O)O)O)C4=CSC(=N4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS 180680; BMS180680; BMS-180680; SQ 84,100; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


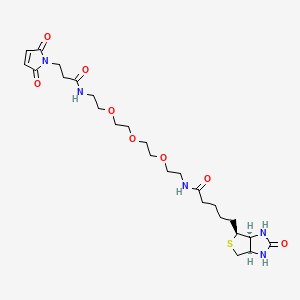
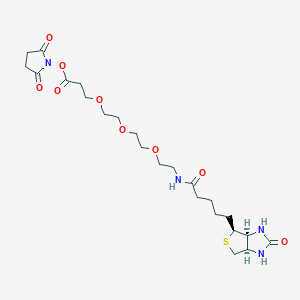

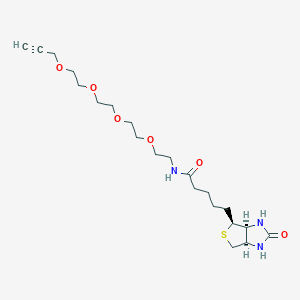
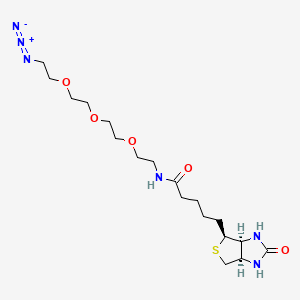
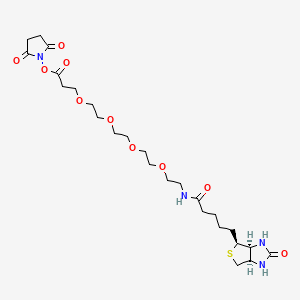
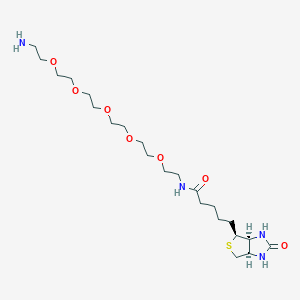
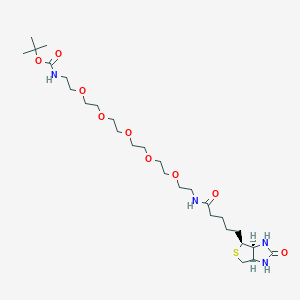
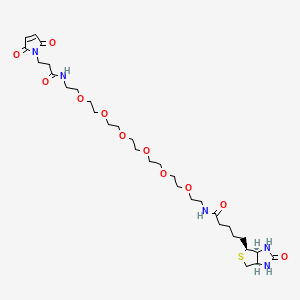

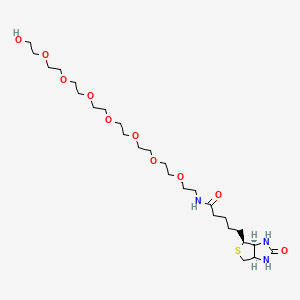

![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)

